molecular formula C25H36N2O2 B5136023 N-[1-(1-adamantyl)-2-(hexylamino)-2-oxoethyl]benzamide

N-[1-(1-adamantyl)-2-(hexylamino)-2-oxoethyl]benzamide

Cat. No.: B5136023
M. Wt: 396.6 g/mol
InChI Key: MSRXUNNDBUWNII-UHFFFAOYSA-N
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Description

N-[1-(1-adamantyl)-2-(hexylamino)-2-oxoethyl]benzamide is a complex organic compound characterized by the presence of an adamantane moiety, a hexylamino group, and a benzamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-adamantyl)-2-(hexylamino)-2-oxoethyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-adamantanecarboxylic acid with hexylamine to form an intermediate amide. This intermediate is then reacted with benzoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-pressure reactions, use of catalysts, and continuous flow reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-adamantyl)-2-(hexylamino)-2-oxoethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield adamantanone derivatives, while reduction of the benzamide carbonyl group can produce benzyl alcohol derivatives .

Scientific Research Applications

N-[1-(1-adamantyl)-2-(hexylamino)-2-oxoethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(1-adamantyl)-2-(hexylamino)-2-oxoethyl]benzamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the bioactivity of compounds by increasing their stability and reducing toxicity. The hexylamino group can interact with biological receptors, while the benzamide structure may facilitate binding to enzymes or other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-adamantyl)-2-(hexylamino)-2-oxoethyl]benzamide is unique due to the presence of the hexylamino group, which can impart different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[1-(1-adamantyl)-2-(hexylamino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N2O2/c1-2-3-4-8-11-26-24(29)22(27-23(28)21-9-6-5-7-10-21)25-15-18-12-19(16-25)14-20(13-18)17-25/h5-7,9-10,18-20,22H,2-4,8,11-17H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRXUNNDBUWNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)C(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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